molecular formula C20H30O3 B3025171 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone CAS No. 898755-42-5

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone

Cat. No. B3025171
CAS RN: 898755-42-5
M. Wt: 318.4 g/mol
InChI Key: QIFFYAGZISWGEC-UHFFFAOYSA-N
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Description

The compound “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone” is an organic compound containing a dioxane ring, which is a six-membered ring with two oxygen atoms . The “5,5-Dimethyl” indicates that there are two methyl groups attached to the 5th carbon in the dioxane ring. The “4’-n-propylvalerophenone” part suggests the presence of a valerophenone structure with a propyl group at the 4th position .


Molecular Structure Analysis

Based on the name, this compound likely has a complex structure with multiple functional groups. The dioxane ring provides a cyclic ether-like structure, while the valerophenone portion of the molecule introduces a carbonyl group and a phenyl ring . The exact 3D structure would need to be confirmed with techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The ether groups in the dioxane ring might be susceptible to acid-catalyzed cleavage, while the carbonyl group in the valerophenone portion could undergo reactions like nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Use in Plastic Solar Cells

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone is utilized in the directional stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs have been tested as active materials in photovoltaic cells, with conversion efficiencies ranging from 0.5-1% when blended with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).

Catalysed Condensations in Chemical Production

This compound plays a role in the acid-catalysed condensation of glycerol with various aldehydes and ketones to create mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These are considered potential novel platform chemicals, particularly as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

Novel Routes to Meldrum’s Acid Derivatives

In another application, the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine and aqueous potassium carbonate leads to the formation of unique Meldrum’s acid derivatives. These derivatives have distinct structural features confirmed through crystal structure analysis (Kuhn, Al-Sheikh, & Steimann, 2003).

Synthesis of Anti-inflammatory Agents

The compound is also involved in synthesizing N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, showing significant potential as anti-inflammatory agents. These amino acids displayed higher anti-inflammatory activity than aspirin in some cases, indicating their potential in pharmaceutical applications (Li et al., 2008).

Development of Progesterone Receptor Modulators

This chemical also finds application in the development of new progesterone receptor modulators. These are significant for their potential use in female healthcare, including contraception and treatment of various conditions like fibroids and endometriosis (Fensome et al., 2008).

Reactions in Nucleophilic Substitution

The compound has been used to form 2-[5,5-dimethyl(diphenyl)-2,4-dioxo-1,3-diazolidin-2-yl]ethyl-4-aminobenzoates. These are essential for the synthesis of new types of maleimides, showing its utility in chemical synthesis and reactions (Kolyamshin, Mitrasov, Danilov, & Vasil'ev, 2021).

Mechanism of Action

Without specific studies or applications related to this compound, it’s challenging to predict its mechanism of action. It could potentially interact with biological systems in a variety of ways depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Studies could also investigate its interaction with various biological systems .

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-4-7-16-10-12-17(13-11-16)18(21)8-5-6-9-19-22-14-20(2,3)15-23-19/h10-13,19H,4-9,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFFYAGZISWGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645987
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898755-42-5
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone
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5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone

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